2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrimidine ring with sulfonyl and acetamide groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylbenzenesulfonyl chloride, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE
- 2-{[5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIBROMO-4-METHYLPHENYL)ACETAMIDE
- 2-{[5-(4-ETHOXYBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
What sets 2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool for scientific research and industrial applications .
Properties
Molecular Formula |
C21H21N3O4S2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-15-8-10-16(11-9-15)30(27,28)18-12-22-21(24-20(18)26)29-13-19(25)23-17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
OJWWLRCDJDPSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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